molecular formula C8H11BrN2 B3218187 4-Bromo-N1,6-dimethylbenzene-1,2-diamine CAS No. 1187929-35-6

4-Bromo-N1,6-dimethylbenzene-1,2-diamine

Cat. No.: B3218187
CAS No.: 1187929-35-6
M. Wt: 215.09 g/mol
InChI Key: IFVXMERCSSRDSV-UHFFFAOYSA-N
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Description

4-Bromo-N1,6-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11BrN2 and a molecular weight of 215.09 g/mol . This compound is characterized by the presence of a bromine atom and two methyl groups attached to a benzene ring, along with two amino groups at the 1 and 2 positions. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N1,6-dimethylbenzene-1,2-diamine typically involves the bromination of N1,6-dimethylbenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process involves the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial-grade reagents and equipment to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N1,6-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: The amino groups can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products such as nitro compounds or quinones.

    Reduction: Formation of reduced amines.

Scientific Research Applications

4-Bromo-N1,6-dimethylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N1,6-dimethylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and amino groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved depend on the specific reactions and conditions used .

Properties

IUPAC Name

5-bromo-2-N,3-dimethylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVXMERCSSRDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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